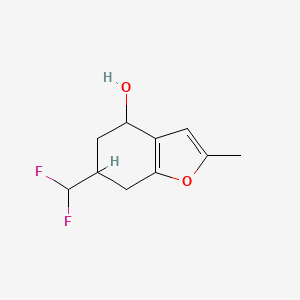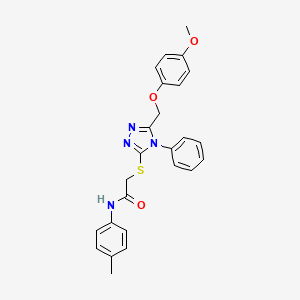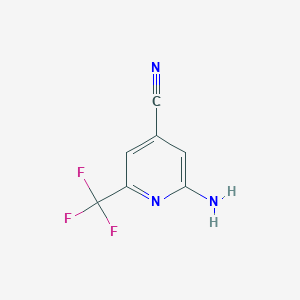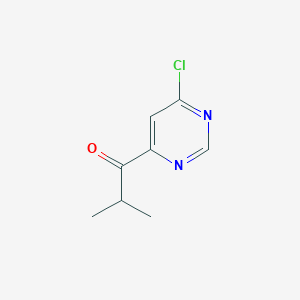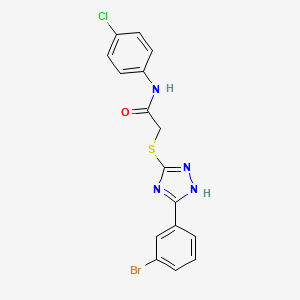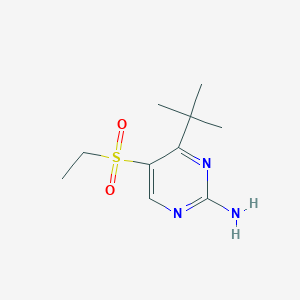
4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a tert-butyl group at the 4th position, an ethylsulfonyl group at the 5th position, and an amine group at the 2nd position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the tert-butyl and ethylsulfonyl groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control temperature, pressure, and reaction time precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are often employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, secondary amines, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit cytochrome bd oxidase, affecting the energy metabolism in cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-Butyl)pyrimidin-2-amine
- 5-(Ethylsulfonyl)pyrimidin-2-amine
- 4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine
Uniqueness
4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine is unique due to the combination of the tert-butyl and ethylsulfonyl groups on the pyrimidine ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H17N3O2S |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
4-tert-butyl-5-ethylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C10H17N3O2S/c1-5-16(14,15)7-6-12-9(11)13-8(7)10(2,3)4/h6H,5H2,1-4H3,(H2,11,12,13) |
Clave InChI |
JOBXJLMGLRTKEY-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CN=C(N=C1C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


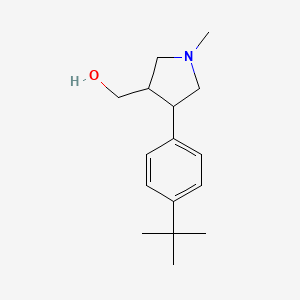
![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11777048.png)
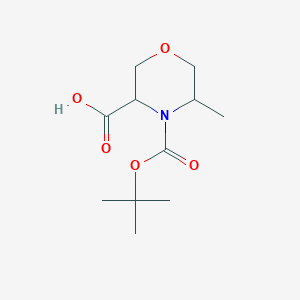
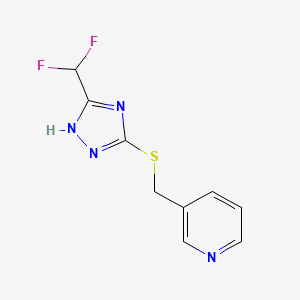
![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)
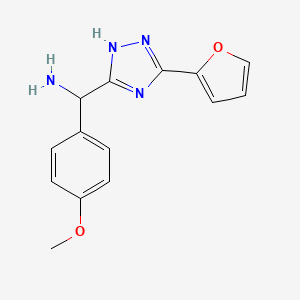

![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11777084.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777088.png)
